![molecular formula C10H13N3 B13085307 6-(tert-Butylamino)nicotinonitrile](/img/structure/B13085307.png)
6-(tert-Butylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butylamino)nicotinonitrile is an organic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is a derivative of nicotinonitrile, featuring a tert-butylamino group attached to the sixth position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-(tert-Butylamino)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloronicotinonitrile with tert-butylamine under specific conditions . The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-(tert-Butylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butylamino)nicotinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(tert-Butylamino)nicotinonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
6-(tert-Butylamino)nicotinonitrile can be compared with other nicotinonitrile derivatives such as:
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A phosphodiesterase inhibitor used in heart failure treatment.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.
Olprinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
These compounds share a common nicotinonitrile core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C10H13N3 |
---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
6-(tert-butylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
UQSAGFQHRLKPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.